An In-Depth Technical Guide to the Spectral Analysis of 1-(2-Amino-6-fluorophenyl)ethanone
An In-Depth Technical Guide to the Spectral Analysis of 1-(2-Amino-6-fluorophenyl)ethanone
Preamble: The Imperative of Spectral Characterization
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or intermediate compounds is paramount. 1-(2-Amino-6-fluorophenyl)ethanone, a substituted acetophenone, represents a key structural motif. Its utility as a building block is contingent on its purity and confirmed identity, a task for which spectroscopic methods are the undisputed gold standard. This guide provides a comprehensive exploration of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and deduce the electronic environment of each atom. For 1-(2-Amino-6-fluorophenyl)ethanone, both ¹H and ¹³C NMR will provide critical, complementary information, with the added dimension of through-bond and through-space couplings to the fluorine atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides a map of the proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, integration reveals the number of protons, and multiplicity (splitting pattern) shows the number of neighboring protons. The presence of fluorine will introduce additional splitting (J-coupling) to nearby protons.
Table 1: Predicted ¹H NMR Data for 1-(2-Amino-6-fluorophenyl)ethanone (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| -COCH₃ (H-a) | ~2.6 | Singlet (s) | 3H | Typical range for a methyl ketone. Unlikely to couple with other protons. |
| -NH₂ (H-b) | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Labile protons, chemical shift is concentration-dependent. Broadened by quadrupole effects and exchange. |
| Aromatic (H-4) | ~7.1 - 7.3 | Triplet of triplets (tt) or Multiplet (m) | 1H | Positioned between H-3 and H-5, and coupled to F. Expected to be the most complex signal. |
| Aromatic (H-3) | ~6.5 - 6.7 | Doublet of doublets (dd) | 1H | Ortho to H-4 and meta to H-5. Will also exhibit a smaller meta coupling to F. |
| Aromatic (H-5) | ~6.4 - 6.6 | Triplet or Doublet of doublets (t or dd) | 1H | Ortho to H-4 and coupled to the adjacent fluorine atom. |
Expertise & Causality:
The predictions are derived from the known spectrum of 2'-aminoacetophenone, with adjustments for the strong electron-withdrawing and coupling effects of the ortho-fluorine atom.[1][2] The fluorine atom is expected to deshield adjacent protons (H-5), but the overall electronic effect on the ring is complex. The most significant diagnostic feature will be the presence of H-F coupling constants . We would anticipate a ³JH5-F coupling of approximately 5-8 Hz and a ⁴JH3-F coupling of around 1-2 Hz.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. The most prominent feature will be the direct coupling between carbon and fluorine atoms, which results in large, easily identifiable splitting patterns.
Table 2: Predicted ¹³C NMR Data for 1-(2-Amino-6-fluorophenyl)ethanone (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale for Prediction |
| C =O | ~200 | Singlet (s) or small Doublet (d) | Typical for a ketone carbonyl. May show a small ⁴JCF coupling. |
| C -F (C-6) | ~160 - 165 | Doublet (d) | Large one-bond C-F coupling (¹JCF ≈ 240-260 Hz) causes a large downfield shift. This is a key identifier. |
| C -NH₂ (C-2) | ~148 - 152 | Doublet (d) | Attached to the amino group. Will show a small ortho C-F coupling (²JCF ≈ 15-20 Hz). |
| C -COCH₃ (C-1) | ~115 - 120 | Doublet (d) | Shielded by ortho substituents. Will show a small ortho C-F coupling (²JCF ≈ 4-8 Hz). |
| C -4 | ~130 - 135 | Singlet (s) or small Doublet (d) | Aromatic CH. May show a very small para C-F coupling (⁴JCF ≈ 1-3 Hz). |
| C -5 | ~110 - 114 | Doublet (d) | Aromatic CH. Will show a meta C-F coupling (³JCF ≈ 5-10 Hz). |
| C -3 | ~118 - 122 | Singlet (s) or small Doublet (d) | Aromatic CH. May show a very small ⁵JCF coupling. |
| -C OCH₃ | ~30 | Singlet (s) | Typical for a methyl ketone carbon. |
Expertise & Causality:
The prediction of ¹³C shifts and, critically, the C-F coupling constants, is the most definitive method for confirming the substitution pattern.[3][4] The carbon directly attached to the fluorine (C-6) will appear as a large doublet with a coupling constant (¹JCF) exceeding 240 Hz, and its chemical shift will be significantly downfield. The other carbons in the ring will also exhibit smaller couplings depending on their proximity to the fluorine atom, providing a rich dataset for structural confirmation.
Experimental Protocol: NMR Spectroscopy
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of an aromatic ketone sample.
Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of 1-(2-Amino-6-fluorophenyl)ethanone into a clean, dry vial.
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Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
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Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v) for accurate chemical shift calibration (δ = 0.00 ppm).
-
Securely cap the vial and vortex until the sample is completely dissolved.
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Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer's spinner.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
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Acquire the spectrum using standard parameters (e.g., 30-degree pulse angle, 2-second relaxation delay). Average a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Utilize the same sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (often several hundred or thousand) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
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Apply Fourier transformation to the raw data (FID).
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Perform phase and baseline corrections to obtain a clean spectrum.
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Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak.
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For ¹H NMR, integrate the signals to determine the relative proton ratios.
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Visualization: NMR Workflow and Structural Assignment
Caption: Workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.
Predicted IR Absorption Bands
The IR spectrum of 1-(2-Amino-6-fluorophenyl)ethanone will be dominated by absorptions from the N-H bonds of the primary amine, the C=O bond of the ketone, and vibrations associated with the fluorinated aromatic ring.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | A primary amine (-NH₂) shows two distinct bands in this region.[5][6] |
| ~1680 | C=O Stretch (Aromatic Ketone) | Strong | The carbonyl stretch is typically very strong. Conjugation with the aromatic ring and intramolecular H-bonding with the ortho-amino group will lower the frequency from a typical ketone (~1715 cm⁻¹).[7] |
| 1620 - 1580 | N-H Bend (Scissoring) | Medium | Characteristic bending vibration for a primary amine.[5] |
| 1580 - 1450 | C=C Aromatic Ring Stretches | Medium-Strong | Multiple bands are expected, characteristic of the benzene ring. |
| 1250 - 1150 | C-N Stretch (Aromatic Amine) & C-F Stretch | Strong | The C-F stretch is typically a strong, sharp band in this region. It may overlap with the strong C-N stretch of the aromatic amine. |
| 850 - 750 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can sometimes give clues about the ring substitution pattern. |
Trustworthiness: The protocol is self-validating. The presence of two sharp peaks around 3400 cm⁻¹, a strong carbonyl peak below 1700 cm⁻¹, and a strong band in the 1250-1150 cm⁻¹ region would provide very high confidence in the presence of the primary aromatic amine, conjugated ketone, and C-F functionalities, respectively.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a modern, rapid method for obtaining IR spectra of solid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 1-(2-Amino-6-fluorophenyl)ethanone powder directly onto the ATR crystal.
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Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
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Data Acquisition: Scan the sample over the desired range (e.g., 4000 - 600 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Analysis: The resulting spectrum of absorbance (or transmittance) vs. wavenumber is analyzed by identifying the positions of the key absorption bands and comparing them to known correlation tables.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. In Electron Ionization (EI) MS, a high-energy electron beam ionizes the molecule, creating a molecular ion (M⁺˙) which then fragments in predictable ways.
Predicted Mass Spectrum and Fragmentation Pathways
The molecular weight of 1-(2-Amino-6-fluorophenyl)ethanone (C₈H₈FNO) is 153.16 g/mol . The molecular ion peak [M]⁺˙ should be observed at m/z = 153. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.
Key Fragmentation Principles:
-
Alpha-Cleavage: The most favorable cleavage is often adjacent to the carbonyl group.[8][9] Loss of the methyl radical (•CH₃) is a highly probable event.
-
Loss of Neutrals: Stable neutral molecules like carbon monoxide (CO) are often eliminated from acylium ions.
Table 4: Predicted Major Fragments in EI-MS
| m/z | Proposed Fragment | Rationale for Formation |
| 153 | [C₈H₈FNO]⁺˙ | Molecular Ion (M⁺˙) |
| 138 | [M - CH₃]⁺ | Alpha-cleavage: Loss of a methyl radical from the molecular ion. This results in a stable acylium ion. |
| 110 | [M - CH₃ - CO]⁺ | Loss of neutral carbon monoxide from the m/z 138 fragment. |
| 91 | [C₆H₄F]⁺ | Further fragmentation of the aromatic ring structure. |
Visualization: Proposed Fragmentation Pathway
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- 2. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 3. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 8. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]
- 9. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]
